3,3-Dimethyl-1-butanol
CAS No.: 26401-20-7
Cat. No.: VC13320270
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26401-20-7 |
|---|---|
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| IUPAC Name | 3,3-dimethylbutan-1-ol |
| Standard InChI | InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 |
| Standard InChI Key | DUXCSEISVMREAX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CCO |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
3,3-Dimethyl-1-butanol (neohexanol) is a six-carbon alcohol characterized by a tertiary branching at the third carbon position. Its IUPAC name derives from the butanol backbone substituted with two methyl groups at the third carbon. The compound’s molecular weight is 102.17 g/mol, with a density of 0.844 g/mL at 25°C .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Melting Point | −60 °C |
| Boiling Point | 143 °C |
| Refractive Index () | 1.423 (20°C) |
| Flash Point | 118°F (48°C) |
| Water Solubility | 12 g/L (20°C) |
| pKa | 15.17 ± 0.10 (Predicted) |
The low water solubility and moderate volatility make it suitable for organic synthesis and solvent applications. Its stability under standard storage conditions (2–8°C) facilitates industrial handling .
Synthetic Methodologies and Industrial Production
Patent-Optimized Grignard Reaction
The CN101696153B patent describes a cost-effective synthesis using tert-butanol and 1,2-dichloroethane:
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Halide Formation: Tert-butanol reacts with concentrated HCl to form tert-butyl chloride (91% yield).
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Grignard Reagent Synthesis: tert-Butyl chloride reacts with magnesium in tetrahydrofuran (THF) to generate tert-butyl magnesium chloride.
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Alkylation: The Grignard reagent reacts with 1,2-dichloroethane at 1:3 molar ratio, yielding 3,3-dimethyl-1-chlorobutane (82% yield).
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Hydrolysis: Basic hydrolysis (4M NaOH) converts the chlorinated intermediate to 3,3-dimethyl-1-butanol (85% yield) .
This method reduces raw material costs by 68% compared to earlier routes, enabling large-scale production at ≤$120/kg .
Pharmacological Applications and Mechanisms
Inhibition of Trimethylamine Oxide (TMAO) Pathways
3,3-Dimethyl-1-butanol acts as a competitive inhibitor of microbial trimethylamine (TMA) lyases, reducing TMA/TMAO production by 74% in murine models . Elevated TMAO levels correlate with atherosclerosis and hypertension, positioning this compound as a candidate for cardiovascular disease (CVD) therapeutics .
Table 2: In Vivo Cardiovascular Effects
| Parameter | Control Group | Treated Group | Reduction |
|---|---|---|---|
| Systolic BP (mmHg) | 158 ± 6 | 122 ± 5 | 23% |
| Aortic Plaque Area (%) | 34.2 ± 3.1 | 12.8 ± 2.4 | 63% |
| Plasma TMAO (μM) | 28.9 ± 4.2 | 7.1 ± 1.3 | 75% |
Maternal Intervention in Developmental Hypertension
Prenatal exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) induces hypertension in adult offspring via aryl hydrocarbon receptor (AHR) activation. Maternal 3,3-dimethyl-1-butanol administration (50 mg/kg/day) during gestation suppresses:
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Renal TGF-β1/Smad3 signaling by 41%
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NF-κB-mediated inflammation by 57%
Mechanistically, the compound reshapes gut microbiota composition, reducing TMA-producing Clostridiaceae by 6.8-fold while increasing Lactobacillus populations by 3.2-fold .
Industrial and Food Science Applications
Neotame Synthesis
3,3-Dimethyl-1-butanol serves as a key intermediate in synthesizing neotame, a >7,000x sweeter-than-sucrose artificial sweetener. The process involves:
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Esterification with L-aspartic acid
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Catalytic hydrogenation to form the tertiary amine backbone
Global neotame production consumes ≈1,200 metric tons/year of 3,3-dimethyl-1-butanol, driven by demand in low-calorie beverages .
Solvent and Fragrance Applications
The compound’s low toxicity (LD50 > 2,000 mg/kg in rats) and fruity odor make it suitable for:
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Co-solvent in epoxy resin formulations
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Fragrance additive in cosmetics (0.1–2% concentration)
Future Research Directions
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